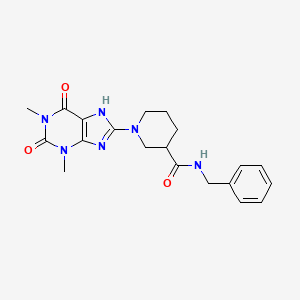![molecular formula C20H12BrN3O3 B10869525 2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B10869525.png)
2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline is an organic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline core substituted with a bromophenoxy and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoxaline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.
科学研究应用
2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(4-Bromophenoxy)acetohydrazide: Known for its coordination with metal ions and potential antimicrobial properties.
4-Bromophenoxy t-Butyl-Dimethylsilane: Used in organic synthesis as a protecting group for phenols.
Uniqueness
2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline is unique due to its specific substitution pattern on the quinoxaline core, which imparts distinct chemical and biological properties. Its combination of bromophenoxy and nitrophenyl groups makes it a versatile compound for various applications.
属性
分子式 |
C20H12BrN3O3 |
|---|---|
分子量 |
422.2 g/mol |
IUPAC 名称 |
2-[4-(4-bromophenoxy)-3-nitrophenyl]quinoxaline |
InChI |
InChI=1S/C20H12BrN3O3/c21-14-6-8-15(9-7-14)27-20-10-5-13(11-19(20)24(25)26)18-12-22-16-3-1-2-4-17(16)23-18/h1-12H |
InChI 键 |
YYTKZYZVGLWBAU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=C(C=C3)OC4=CC=C(C=C4)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![15-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene](/img/structure/B10869444.png)
![2-Chloro-1-{4-[5-(hydroxymethyl)-2-methyl-4-pyrimidinyl]piperidino}-1-propanone](/img/structure/B10869447.png)
![3-Pyrrolidinecarboxamide, 5-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1-[3-(trifluoromethoxy)phenyl]-](/img/structure/B10869450.png)
![12,12-dimethyl-4-prop-2-enyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10869469.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10869477.png)
![4-[(4-Tert-butylphenoxy)methyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B10869487.png)

![4-nitrophenyl (3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate](/img/structure/B10869493.png)
![N-(4-chlorophenyl)-2-[4-(ethylcarbamothioyl)piperazin-1-yl]acetamide](/img/structure/B10869504.png)
![2-{[(4-Chloro-2-oxo-2H-chromen-3-YL)methylene]amino}-3',6'-dihydroxyspiro[isoindole-1,9'-xanthen]-3(2H)-one](/img/structure/B10869507.png)
![Ethyl 4-{[4-oxo-1,2,3-benzotriazin-3(4H)-YL]methyl}benzoate](/img/structure/B10869509.png)
![Methyl 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-4,5-dimethoxybenzoate](/img/structure/B10869512.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methylquinazolin-4(3H)-one](/img/structure/B10869515.png)
![N-(3,4-dichlorophenyl)-4-[2-({[2,6-dioxo-4-(thiophen-2-yl)cyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide](/img/structure/B10869523.png)
